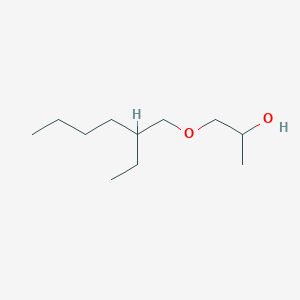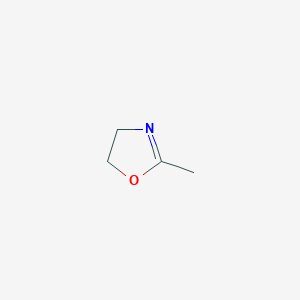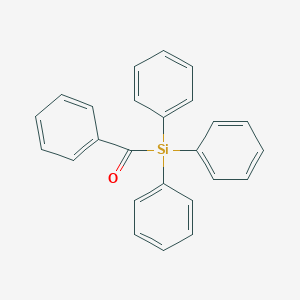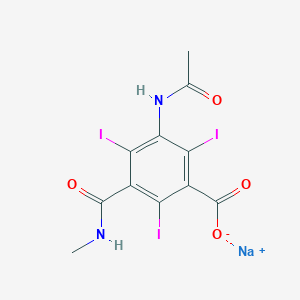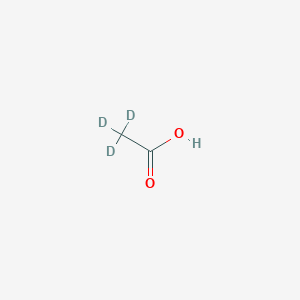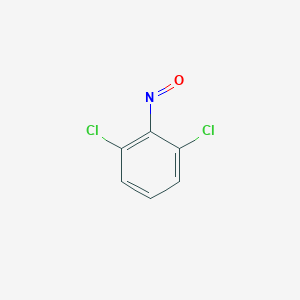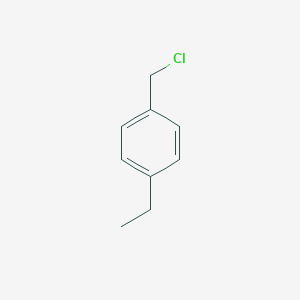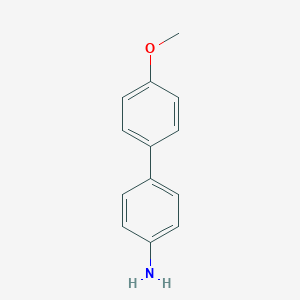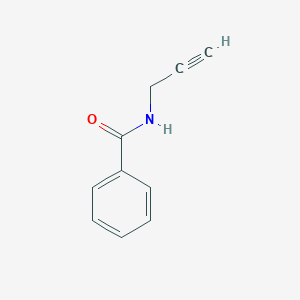
Benzamide, N-2-propynyl-
説明
Synthesis Analysis
The synthesis of benzamide derivatives, including N-2-propynyl- analogs, typically involves multi-component reactions or efficient green chemistry approaches. For instance, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives have been synthesized using isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, showcasing a simple reaction workup and easy product separation (M. Sabbaghan & Zinatossadat Hossaini, 2012). Moreover, methods for synthesizing N-(1-amino-2,2-dichloroethyl)benzamides have been reported, highlighting efficient procedures for obtaining compounds of interest as intermediates for further chemical synthesis (A. Guirado et al., 2002).
Molecular Structure Analysis
The crystal structure and molecular analysis of benzamide derivatives, including N-2-propynyl- analogs, often utilize X-ray diffraction and computational methods. For example, the study of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide has provided insights into the optimized molecular structure, vibrational frequencies, and chemical shifts using DFT calculations, confirming the strong agreement between computed and experimental values (S. Demir et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of benzamide derivatives, including N-2-propynyl-, involves various reactions, such as electrophilic cyclization, which has been used to construct cyclic imidates, revealing the potential for creating complex heterocycles under metal-free conditions (S. Mehta et al., 2012). Additionally, palladium-catalyzed annulations have been developed for synthesizing phenanthridinones from N-substituted-N-(2-halophenyl)formamides, demonstrating an efficient method for forming new C-C bonds (Yuan-Liang Yang et al., 2014).
Physical Properties Analysis
The physical properties of benzamide derivatives, including crystallinity, melting points, and solubility, play a crucial role in their application. Studies involving crystal structure determination and Hirshfeld surface analysis provide insights into the molecular interactions and packing within the crystals, which are essential for understanding the material's physical characteristics (A. Saeed et al., 2008).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, such as reactivity, stability, and interaction with various reagents, are fundamental for their utilization in synthesis and pharmaceutical applications. Research on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, for example, has explored their solid-state properties and hydrogen bonding interactions, providing valuable information on their behavior in different environments (E. A. Younes et al., 2020).
科学的研究の応用
1. Mitosis Inhibition in Plant Cells
Benzamide, N-2-propynyl- derivatives, particularly N-(1,1-dimethylpropynyl)-3-chlorobenzamide, have been identified as powerful and selective inhibitors of mitosis in plant cells. This effect is evident at very low concentrations and has been observed in various plant species. The study by Merlin et al. (1987) in "Phytochemistry" suggests the potential utility of these compounds in plant biology and agriculture (Merlin et al., 1987).
2. Herbicidal Properties
Benzamide, N-2-propynyl- compounds, like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, have been shown to have herbicidal activity against annual and perennial grasses. These properties indicate potential agricultural applications, particularly in forage legumes, certain turf grasses, and cultivated crops, as discussed in a study published in "Science" by Viste et al. (1970) (Viste et al., 1970).
3. Imaging and Therapeutic Applications in Melanoma
Benzamide derivatives have been found useful in imaging melanoma and melanoma metastases. These compounds, owing to their neurotropic characteristics, have been clinically applied as imaging agents, such as [(123I)]BZA. Oltmanns et al. (2009) in "Current Medicinal Chemistry" highlighted the potential of benzamides in imaging and as transporters for cytostatic agents in melanoma therapy (Oltmanns et al., 2009).
4. Antiviral Properties Against Zika Virus
In recent research, a specific benzamide derivative, (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide (SBI-0090799), was identified as a potent inhibitor of Zika virus (ZIKV) replication. This study, published in the "Journal of Virology" by Riva et al. (2021), indicates a promising lead for developing treatments against ZIKV (Riva et al., 2021).
5. Photocatalytic Degradation Applications
Benzamide, N-2-propynyl- compounds have been studied for their role in the photocatalytic degradation of environmental contaminants. Torimoto et al. (1996) in "Environmental Science & Technology" explored the photodecomposition of propyzamide using TiO2 and TiO2-loaded adsorbent supports, highlighting the potential environmental applications of these compounds (Torimoto et al., 1996).
Safety And Hazards
Benzamides are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
将来の方向性
Benzamides, including “Benzamide, N-2-propynyl-”, continue to be a subject of research due to their wide range of applications in various fields such as pharmaceuticals, organic synthesis, and polymer chemistry. Future research may focus on discovering new synthetic methods, exploring their biological activities, and developing new applications .
特性
IUPAC Name |
N-prop-2-ynylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h1,3-7H,8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWISAVFRFTWMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163367 | |
| Record name | Benzamide, N-2-propynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, N-2-propynyl- | |
CAS RN |
1464-98-8 | |
| Record name | Benzamide, N-2-propynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001464988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N-2-propynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


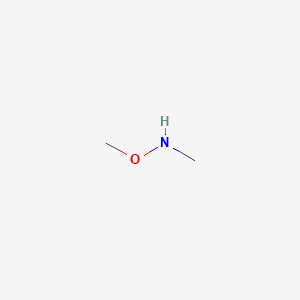

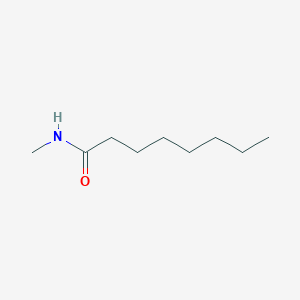
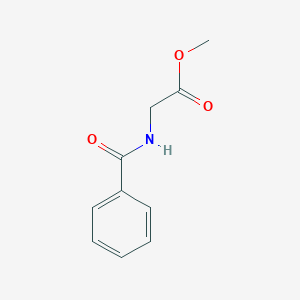
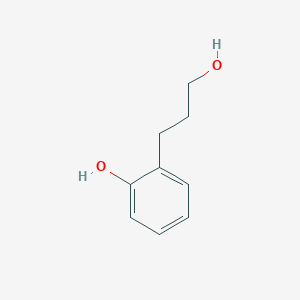
![Benzenesulfonic acid, [[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulfophenyl)amino]phenyl]methyl]phenyl]amino]-](/img/structure/B73540.png)
